Intrinsic Agonist Activity vs. Pure PAMs
MK-7622 is characterized as a high intrinsic-activity ago-PAM, meaning it directly activates the M1 receptor in the absence of acetylcholine. This property is in direct contrast to the pure PAMs VU319 and TAK-071, which exhibit minimal or no intrinsic agonism [1]. The functional consequence of this difference is that MK-7622, at its maximal effect, achieves 62% of the control response at a concentration of 13 µM, while VU319 shows minimal agonism with an EC₅₀ > 30 µM .
62% max agonist
at 13 µM
Minimal agonism
EC₅₀ > 30 µM
| Evidence Dimension | Intrinsic Agonist Activity on Human M1 Receptor |
|---|---|
| Target Compound Data | MK-7622: Maximum agonist activity of 62% relative to control at 13 µM; EC₅₀ > 2000 nM . |
| Comparator Or Baseline | VU319: Minimal agonist activity (EC₅₀ > 30 µM) . TAK-071: Pure PAM with low intrinsic agonism [1]. |
| Quantified Difference | MK-7622 has significant intrinsic agonist activity, whereas VU319 and TAK-071 are functionally pure PAMs with negligible or no direct receptor activation. |
| Conditions | Agonist activity assay in CHO cells expressing human M1 receptor. |
Why This Matters
This mechanism-based differentiation dictates that MK-7622 can produce M1-mediated effects independent of endogenous cholinergic tone, a feature that is both its key pharmacological distinction and the likely source of its unique preclinical and clinical adverse effect profile compared to pure PAMs.
- [1] Laurenza, A. & Kimura, H. (2025). M1 receptor positive allosteric modulators: low intrinsic agonism and low binding cooperativity strategies. TRENDS in Pharmacological Sciences. (Summary via eBioTrade). View Source
